N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide
Description
N-[4-(1H-imidazol-2-yl)phenyl]spiro[24]heptane-2-carboxamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a spiroheptane structure
Properties
IUPAC Name |
N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-16(14-11-17(14)7-1-2-8-17)20-13-5-3-12(4-6-13)15-18-9-10-19-15/h3-6,9-10,14H,1-2,7-8,11H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHCJFPKADYHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)NC3=CC=C(C=C3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitriles . The phenyl group is then introduced via a substitution reaction, followed by the formation of the spiroheptane structure through a series of cyclization and rearrangement reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The phenyl group and spiroheptane structure contribute to the compound’s overall stability and reactivity, allowing it to interact with different biological molecules and potentially inhibit or activate specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like benzimidazole and histidine share the imidazole ring structure.
Spiro compounds: Spiro[2.4]heptane derivatives, such as spiro[2.4]heptane-4,6-dione, have similar spiro structures.
Uniqueness
N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide is unique due to the combination of its imidazole ring, phenyl group, and spiroheptane structure. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
